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Compound of Interest

Compound Name:
5-Bromo-4-methylpyridine-2-

carboxamide

CAS No.: 1809158-16-4

Cat. No.: B1376479

Get Quote

Executive Summary
In kinase inhibitor development, the 5-Bromo-4-methylpyridine-2-carboxamide scaffold is a

high-value intermediate.[1][2] The bromine handle at C5 allows for Suzuki-Miyaura coupling,

while the C2-amide provides a hydrogen-bond donor/acceptor motif critical for ATP-pocket

binding.[1][2]

However, the synthesis of substituted pyridines often yields regioisomeric mixtures (e.g., 3-

bromo vs. 5-bromo isomers) that are difficult to separate by standard HPLC.[1][2]

Unambiguous structural confirmation is mandatory. This guide details the specific NMR logic

required to distinguish the target molecule from its isomers, utilizing the unique coupling

patterns of the pyridine ring.

Synthetic Context & Impurity Profile
To interpret the spectra correctly, one must understand the genesis of the sample. This

molecule is typically synthesized via two primary routes:
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Radical Bromination/Hydrolysis: Starting from 2-cyano-4-methylpyridine.

Risk: Bromination can occur at the benzylic methyl group (impurity: 2-cyano-4-

(bromomethyl)pyridine).[1][2]

Electrophilic Aromatic Substitution: Bromination of 4-methylpyridine-2-carboxamide.

Risk: Regioisomers.[1][2][3][4][5] The directing effects of the amide (electron-withdrawing,

meta-director) and methyl (electron-donating, ortho/para-director) compete.[2]

Target: 5-Bromo (ortho to methyl, beta to nitrogen).[1][2][6]

Impurity: 3-Bromo (ortho to amide, beta to nitrogen).[1][2]

Analytical Strategy: The Elucidation Workflow
The following workflow ensures a self-validating dataset.

Decision Gate

Crude/Pure Sample LC-MS (ESI+)
Confirm MW & Br Pattern

 m/z 215/217 1H NMR (DMSO-d6)
Regioisomer Screening

 Purity >95% 2D NOESY
Spatial Confirmation

 Singlet ID 2D HMBC
Connectivity Proof

 Me-Ar Correlation
Certified Structure

Click to download full resolution via product page

Figure 1: Step-by-step elucidation workflow ensuring structural integrity.

Deep Dive: NMR Logic & Regioisomer
Differentiation
The critical challenge is distinguishing the 5-Bromo isomer from the 3-Bromo isomer.[2]

The "Para-Singlet" Rule (1H NMR)
The substitution pattern leaves protons only at positions 3 and 6.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyrimidine
https://pubs.acs.org/doi/10.1021/jo026619w
https://nmr.oxinst.com/assets/uploads/Application_Note_24_Distinguishing_Regioisomers_in_Pharmaceutical_Products_using_Benchtop_NMR_Spectroscopy_1.pdf
https://connectsci.au/ch/article-lookup/doi/10.1071/ch03316
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyrimidine
https://www.pipzine-chem.com/products/pyridine/5-bromo-n-methylpyridine-2-carboxamide.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyrimidine
https://www.benchchem.com/product/b1376479/docs?utm_src=pdf-body-img#technical-guide-structural-elucidation-of-5-bromo-4-methylpyridine-2-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-4-methylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H3: Located

to the Ring Nitrogen and

to the Carbonyl.

H6: Located

to the Ring Nitrogen (highly deshielded).

Crucial Observation: In the target molecule (5-Bromo), H3 and H6 are para to each other

across the ring.

Para-coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-

star-inserted">

): In pyridines, para-coupling is negligible (

Hz).[2]

Result: Both aromatic signals will appear as sharp singlets.[1][2]

Contrast with 3-Bromo isomer: If the bromine were at position 3, the remaining protons would

be at positions 5 and 6.

Ortho-coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline

ng-star-inserted">

): H5 and H6 are ortho.[2]

Result: Two doublets with a coupling constant of

Hz.

Spatial Confirmation (NOESY)
To definitively assign which singlet is H3 and which is H6, and to confirm the Methyl group is at

position 4 (adjacent to H3 and Br, but not H6):

Methyl (Pos 4)
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H3: Strong NOE correlation expected (close proximity).

Methyl (Pos 4) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-

star-inserted">

H6: NO correlation (separated by Bromine at Pos 5).[2]

Connectivity Proof (HMBC)
HMBC (Heteronuclear Multiple Bond Correlation) links protons to carbons 2-3 bonds away.[1]

[2]

Amide Carbonyl (

): Will show a strong

correlation to H3. It will not correlate to H6. This anchors the H3 singlet next to the amide.

Legend

Me (Pos 4)

H3 (Aromatic)

NOESY (Strong)

H6 (Aromatic)

NOESY (Absent)

C=O (Amide)

HMBC (3-bond)

Green: Spatial (NOE)
Blue: Electronic (HMBC)

Click to download full resolution via product page

Figure 2: Key NOESY and HMBC correlations required to confirm the 5-Bromo-4-methyl

substitution pattern.

Experimental Protocols
Sample Preparation (NMR)[1][2][7][8]

Solvent:DMSO-d6 is mandatory.[1][2]
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Reasoning: Chloroform (

) often causes the amide protons (

) to broaden or disappear due to exchange. DMSO stabilizes the amide rotamers via
hydrogen bonding, yielding distinct doublets or broad singlets for the

protons, which aids in integration.

Concentration: 10-15 mg in 0.6 mL solvent.

Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming artifacts

on the aromatic singlets.

Data Acquisition Parameters (400 MHz or higher)
1H NMR:

Spectral Width: -2 to 14 ppm.[1][2]

Relaxation Delay (D1): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

seconds (Critical for accurate integration of aromatic protons with long T1).[2]

Scans: 16-32.[1][2]

13C NMR (Proton Decoupled):

Scans:

(Quaternary carbons at C2, C4, C5, and C=O are slow to relax and have no NOE
enhancement).

NOESY:

Mixing Time: 300-500 ms.[1][2]

Standardized Data Reporting
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The following data represents the theoretical consensus for the pure compound in DMSO-d6.

Assignment
Shift (

ppm)
Multiplicity Integration

Coupling (

)
Notes

H6 8.65 - 8.75 Singlet (s) 1H -
to N,

deshielded by

Br

H3 8.05 - 8.15 Singlet (s) 1H -
to N,

to C=O

NH (a) ~8.00 Broad (br s) 1H -
H-bonded

amide proton

NH (b) ~7.60 Broad (br s) 1H -

Solvent

exposed

amide proton

CH3 2.35 - 2.45 Singlet (s) 3H -
Benzylic

methyl

Mass Spectrometry (ESI+):

Parent Ion:

Pattern: 1:1 doublet intensity (Characteristic of mono-bromine substitution ngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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